molecular formula C24H24 B13765126 7,12-Dipropylbenzo[a]anthracene CAS No. 6321-75-1

7,12-Dipropylbenzo[a]anthracene

Cat. No.: B13765126
CAS No.: 6321-75-1
M. Wt: 312.4 g/mol
InChI Key: OAMVADPEJQOJMX-UHFFFAOYSA-N
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Description

7,12-Dimethylbenz[a]anthracene (7,12-DMBA) is a polycyclic aromatic hydrocarbon (PAH) widely used in experimental oncology and toxicology due to its potent carcinogenic properties. Structurally, it consists of a benz[a]anthracene backbone with methyl groups at the 7- and 12-positions (C20H16; molecular weight 256.34) .

7,12-DMBA is utilized to induce mammary tumors in rodent models, making it a critical tool for studying cancer mechanisms and chemopreventive agents . Its metabolic activation produces dihydrodiol epoxides that form DNA adducts, leading to mutagenesis and malignant transformation . Occupational exposure guidelines emphasize strict controls, including enclosed processes and personal protective equipment, due to its dermal absorption risk and environmental persistence .

Properties

CAS No.

6321-75-1

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

7,12-dipropylbenzo[a]anthracene

InChI

InChI=1S/C24H24/c1-3-9-19-20-13-7-8-14-21(20)22(10-4-2)24-18-12-6-5-11-17(18)15-16-23(19)24/h5-8,11-16H,3-4,9-10H2,1-2H3

InChI Key

OAMVADPEJQOJMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,12-Dipropylbenzo[a]anthracene typically involves the alkylation of benzo[a]anthracene derivatives. One common method is the Friedel-Crafts alkylation, where benzo[a]anthracene is reacted with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the selective formation of the dipropylated product.

Industrial Production Methods: Industrial production of 7,12-Dipropylbenzo[a]anthracene may involve similar alkylation techniques but on a larger scale. The process would require optimization of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced separation techniques like chromatography could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7,12-Dipropylbenzo[a]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at specific positions on the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Reduced aromatic hydrocarbons.

    Substitution: Nitro or sulfonated derivatives.

Scientific Research Applications

7,12-Dipropylbenzo[a]anthracene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its derivatives are often investigated for their electronic and photophysical properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Research into its biological activity can provide insights into the mechanisms of chemical carcinogenesis and aid in the development of therapeutic agents.

    Industry: It may be used in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 7,12-Dipropylbenzo[a]anthracene exerts its effects involves its interaction with cellular components. The compound can intercalate into DNA, causing structural distortions and potentially leading to mutations. It may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, with pathways involving oxidative stress and DNA damage response mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benz[a]anthracene (BA)

BA, the parent compound of 7,12-DMBA, lacks methyl substitutions. While both are carcinogenic, 7,12-DMBA exhibits significantly higher tumorigenic potency. Key differences include:

Property Benz[a]anthracene 7,12-DMBA References
Mutagenicity Moderate High
Metabolic Activation Forms 3,4-dihydrodiol Forms 3,4- and 8,9-dihydrodiols
DNA Adducts Primarily deoxyguanosine Deoxyguanosine + deoxyadenosine
Tumor Induction Weak Potent mammary and skin tumors
  • Mechanistic Insights: BA’s 3,4-dihydrodiol is mutagenic but non-transforming, whereas 7,12-DMBA’s 3,4- and 8,9-dihydrodiols induce both mutations and malignant transformation in M2 fibroblasts .

Benzo[a]pyrene (B[a]P)

B[a]P, another PAH, shares metabolic activation via dihydrodiol epoxides but differs in DNA adduct profiles:

Property Benzo[a]pyrene 7,12-DMBA References
Primary DNA Adducts Deoxyguanosine Deoxyguanosine + deoxyadenosine
Carcinogenic Target Lung, skin Mammary gland, ovary
Protective Agents Curcumin, flavonoids Indole-3-carbinol, resveratrol

Other Methylated PAHs

Methyl substitutions at different positions alter carcinogenicity:

  • 7-Methylbenz[a]anthracene : Less potent than 7,12-DMBA, highlighting the synergistic effect of dual methyl groups in enhancing metabolic activation .
  • 3-Methylcholanthrene: Targets lung and liver, whereas 7,12-DMBA’s specificity for mammary tissue underscores structural influences on organotropism .

Metabolic and Toxicological Comparisons

Metabolic Pathways

7,12-DMBA undergoes cytochrome P450-mediated oxidation to form 3,4- and 8,9-dihydrodiols , which are further epoxidized to reactive intermediates . In contrast, BA primarily generates 3,4-dihydrodiols. The epoxide hydratase inhibitor 1,2-epoxy-3,3,3-trichloropropane blocks dihydrodiol formation in 7,12-DMBA, suggesting unique enzymatic interactions .

Oxidative Stress and DNA Damage

  • Ovarian Toxicity : 7,12-DMBA causes primordial follicle loss in obese mice, linked to reduced TRP53 and elevated superoxide dismutase in corpora lutea .

Research Implications and Chemoprevention

  • Chemopreventive Agents: Indole-3-carbinol (from cruciferous vegetables) reduces 7,12-DMBA-induced mammary tumors by 60–70% . Flavonols (e.g., quercetin) enhance P-glycoprotein-mediated efflux of 7,12-DMBA, lowering cellular carcinogen burden .

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